molecular formula C8H15NO3 B3280206 4-Hydroxy-1,3-dimethylpiperidine-4-carboxylic acid CAS No. 710939-20-1

4-Hydroxy-1,3-dimethylpiperidine-4-carboxylic acid

Cat. No.: B3280206
CAS No.: 710939-20-1
M. Wt: 173.21 g/mol
InChI Key: NGGVQAQKFVREET-UHFFFAOYSA-N
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Description

4-Hydroxy-1,3-dimethylpiperidine-4-carboxylic acid is a chemical compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol . This compound is characterized by the presence of a piperidine ring substituted with hydroxyl and carboxylic acid groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 4-Hydroxy-1,3-dimethylpiperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-Hydroxy-1,3-dimethylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Hydroxy-1,3-dimethylpiperidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism by which 4-Hydroxy-1,3-dimethylpiperidine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

4-Hydroxy-1,3-dimethylpiperidine-4-carboxylic acid can be compared with other similar compounds, such as:

    4-Hydroxy-1-methylpiperidine-4-carboxylic acid: Differing by the presence of only one methyl group, this compound may exhibit different reactivity and biological activity.

    4-Hydroxy-1,3,5-trimethylpiperidine-4-carboxylic acid: With an additional methyl group, this compound may have altered chemical properties and applications.

Properties

IUPAC Name

4-hydroxy-1,3-dimethylpiperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-6-5-9(2)4-3-8(6,12)7(10)11/h6,12H,3-5H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGGVQAQKFVREET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C(=O)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-1,3-dimethylpiperidine-4-carboxylic acid
Reactant of Route 2
4-Hydroxy-1,3-dimethylpiperidine-4-carboxylic acid
Reactant of Route 3
4-Hydroxy-1,3-dimethylpiperidine-4-carboxylic acid
Reactant of Route 4
4-Hydroxy-1,3-dimethylpiperidine-4-carboxylic acid
Reactant of Route 5
4-Hydroxy-1,3-dimethylpiperidine-4-carboxylic acid
Reactant of Route 6
4-Hydroxy-1,3-dimethylpiperidine-4-carboxylic acid

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